N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine
Overview
Description
N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a methoxyphenyl group attached to an indane structure through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of secondary amines like this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments is crucial for the scalability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The methoxy group and the amine linkage can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines and methoxy derivatives .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group and amine linkage allow it to bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural features, such as the indane backbone and the methoxyphenyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-6-13(7-9-17)12-18-16-10-14-4-2-3-5-15(14)11-16/h2-9,16,18H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPUZRCLBVGYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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